3-(6-amino-9H-purin-9-yl)propyl acetate is an organic compound classified under the purines, specifically as a derivative of 6-aminopurine. This compound is characterized by the presence of an amino group at the 6-position of the purine ring and an acetate group attached to a propyl chain. The molecular formula for this compound is with a molecular weight of approximately 235.243 g/mol .
3-(6-amino-9H-purin-9-yl)propyl acetate belongs to several chemical classes:
The synthesis of 3-(6-amino-9H-purin-9-yl)propyl acetate typically involves multi-step organic reactions.
Careful control of reaction conditions—including temperature, solvent choice, and reaction time—is crucial for optimizing yield and selectivity in these synthetic steps.
The molecular structure of 3-(6-amino-9H-purin-9-yl)propyl acetate features:
3-(6-amino-9H-purin-9-yl)propyl acetate can participate in various chemical reactions due to its functional groups.
These reactions may require specific catalysts or conditions to optimize yields and minimize side products. For example, controlling pH during hydrolysis is essential for achieving desired products without degradation.
The mechanism of action for 3-(6-amino-9H-purin-9-yl)propyl acetate primarily revolves around its interaction with biological systems.
The compound's physical state, solubility in organic solvents, and stability under various conditions are important for its application in research and potential therapeutic uses .
3-(6-amino-9H-purin-9-yl)propyl acetate has several scientific applications:
The unique structure and properties of this compound make it a subject of interest in both medicinal chemistry and biochemical research.
The design of 3-(6-amino-9H-purin-9-yl)propyl acetate (molecular formula: C₁₀H₁₃N₅O₂; MW: 235.24 g/mol) exemplifies strategic molecular mimicry in nucleoside analog development. Its adenine base preserves canonical hydrogen-bonding patterns critical for recognition by purine-processing enzymes, while the propyl acetate side chain serves as a bioisosteric surrogate for the ribose sugar in endogenous adenosine. Unlike natural nucleosides, the propyl linker introduces enhanced conformational flexibility, and the terminal acetate group enables lipophilic masking of polar functionalities. This modification significantly increases LogP compared to adenosine (experimental LogP: ~0.5 vs. adenosine: ~-1.3), enhancing membrane permeability. Upon cellular entry, esterase-mediated hydrolysis of the acetate moiety generates 3-(6-aminopurin-9-yl)propan-1-ol, reinstating a polar hydroxyl group for potential phosphorylation or targeted interactions [1] [8].
Table 1: Structural Mimicry Features of 3-(6-Amino-9H-purin-9-yl)propyl Acetate
| Structural Element | Natural Adenosine Equivalent | Mimicry Strategy | Functional Consequence |
|---|---|---|---|
| 6-Aminopurine base | Adenine | Hydrogen bonding preservation | Substrate recognition by kinases, MTases |
| Propyl chain (C3-linker) | Ribose ring | Topological equivalence | Distance/orientation mimicry |
| Acetate group | 5'-Hydroxyl group | Ester-based prodrug (hydrolyzable) | Enhanced lipophilicity & cell uptake |
| N⁹-attachment | β-N⁹-glycosidic bond | Correct regiochemistry | Avoidance of non-physiological isomers |
Research demonstrates that such modifications exploit nucleoside transporter tolerance for non-carbohydrate moieties. The compound's hydrolysis product, 3-(6-aminopurin-9-yl)propan-1-ol, retains structural similarity to adenosine's dephosphorylated form, potentially enabling interaction with salvage pathway enzymes or purinoceptors. This mimicry framework allows evasion of first-pass metabolism associated with glycosidic bonds while maintaining target engagement capabilities [1] [3] [8].
Theoretical modeling of adenosine receptor (AR) ligands positions 3-(6-amino-9H-purin-9-yl)propyl acetate within N⁶-modified adenosine analog frameworks. Computational studies indicate that N⁶-alkylation in adenosine derivatives profoundly influences AR subtype selectivity by:
Table 2: Adenosine Receptor Modulation by N⁶-Modified Analogues
| N⁶-Substituent | A₁ AR Affinity | A₂ₐ AR Affinity | A₃ AR Affinity | Key Structural Determinants |
|---|---|---|---|---|
| Unmodified (adenosine) | +++ | +++ | +++ | H-bond donation at N⁶ |
| Methyl group | ++ | + | ++++ | Steric exclusion from A₂ₐ hydrophobic cleft |
| 3-Phenylpropyl | + | - | ++++ | Extended hydrophobic engagement (A₃) |
| Propyl acetate (Compound) | Predicted + | Predicted - | Predicted ++ | Ester masking & chain flexibility |
Docking simulations suggest the propyl acetate chain may partially occupy the ribose-binding region of A₃ ARs, with the acetate group forming polar contacts near transmembrane helix 7. The compound’s lack of ribose-like stereocenters likely diminishes A₁/A₂ₐ affinity but preserves potential A₃ interactions due to this receptor’s tolerance for flexible N⁶ extensions. Experimental validation shows that related N⁶-(3-hydroxypropyl)adenosine derivatives exhibit measurable A₃ binding (Kᵢ ~100-500 nM), supporting the theoretical model [2] [5].
Bioisosteric replacement of phosphate groups represents a cornerstone in antiviral/antimetabolite design. 3-(6-Amino-9H-purin-9-yl)propyl acetate embodies two key bioisosteric principles:
The terminal acetate, upon hydrolysis, generates a carboxylic acid derivative (3-(6-aminopurin-9-yl)propanoic acid). This anion serves as a classical electrostatic and steric mimic of phosphate groups, particularly in nucleotide-binding sites where Mg²⁺ coordination occurs. X-ray crystallography of adenylosuccinate synthetase complexes reveals carboxylate groups occupying phosphate subsites via conserved metal-ion coordination geometry. The 3-carbon linker provides optimal distance (4.9–5.2 Å) between the purine and carboxylate, mirroring the Pα-N distance in AMP [3] [4].
The propyl chain bioisosterically replaces phosphodiester linkages in cyclic nucleotides. Unlike rigid carbocyclic nucleosides, the flexible linker enables conformational sampling akin to phosphodiester backbone dynamics. Quantum mechanical calculations indicate rotational barriers of ~2-3 kcal/mol around propyl C-C bonds, facilitating adaptation to enzyme active sites. This flexibility is exploited in prodrug strategies where intracellular hydrolysis unmasks the carboxylate, mimicking phosphorylated metabolites without susceptibility to phosphatase degradation [4] [8].
Table 3: Bioisosteric Relationships in Nucleotide Mimetics
| Natural Moiety | Bioisostere in Compound | Validation Evidence | Therapeutic Rationale |
|---|---|---|---|
| 5'-Phosphate (AMP) | Terminal Carboxylate (hydrolyzed) | Similar pKₐ (4.2 vs. 6.5), Mg²⁺ chelation capacity | Kinase substrate mimicry |
| Ribose 5'-O-phosphodiester | -OCOCH₃ → -OH (hydrolyzed) | Comparable molecular length (5.1Å vs. 5.4Å) | Metabolic stability enhancement |
| Ribofuranose ring | Propyl acetate chain | Volume similarity (~85ų) | Bypass nucleoside kinase limitations |
Structure-activity studies of acyclic phosphonates like tenofovir demonstrate that linear alkyl linkers between purine and phosphonate sustain antiviral activity, supporting the bioisosteric validity of the propyl spacer in 3-(6-amino-9H-purin-9-yl)propyl acetate. Molecular dynamics simulations further confirm that the hydrolyzed metabolite occupies similar conformational space to AMP in malate dehydrogenase complexes [3] [4].
Transition state stabilization represents the theoretical pinnacle of enzymatic inhibition design. 3-(6-Amino-9H-purin-9-yl)propyl acetate incorporates features aligning with transition state analogs for purine-processing enzymes:
S-adenosylmethionine (SAM)-dependent methyltransferases (MTases) proceed through an Sₙ2 transition state characterized by pentavalent sulfonium geometry. The compound’s adenine base mimics the departing adenine moiety of SAM’s transition state. Crystallographic studies of CamA-DNA-inhibitor complexes reveal that N⁶-modified adenosine analogs bind with the N⁶-group occupying the methionine subpocket. The propyl acetate chain’s flexibility may emulate the ribose ring distortion occurring during methyl transfer. Inhibitors with hydrophobic N⁶ extensions (e.g., compound 39 in CamA studies) achieve K𝒹 ~0.2 μM by stabilizing a compressed active site conformation resembling the transition state [2] [6].
For nudix hydrolases (e.g., MTH1, NUDT15), the reaction proceeds via a nucleophilic attack at the purine C8 position, forming a tetrahedral intermediate. The compound’s electron-rich acetate carbonyl may mimic the partial negative charge development at this intermediate. Experimental validation comes from MTH1 inhibitors where ester-containing side chains enhance binding 100-fold over hydroxyl analogs, consistent with transition state stabilization. The R139C variant of NUDT15, which exhibits altered substrate specificity, shows differential stabilization by thiopurine metabolites, highlighting the role of electronic complementarity in transition state recognition [6].
Table 4: Transition State Mimicry in Purine Enzymes
| Target Enzyme | Catalytic Transition State | Mimicked Features | Inhibitor Design Evidence |
|---|---|---|---|
| DNA Adenine Methyltransferase (CamA) | Sp₃ → Sp₃ methyl transfer | Adenine planar geometry + hydrophobic packing | K𝒹 = 0.2 μM for N⁶-arylalkyl analogs [2] |
| Nudix Hydrolases (MTH1/NUDT15) | Tetrahedral addition at C8 | Electrophilic C8 & anion stabilization | Ester carbonyl interaction with Mg²⁺ site [6] |
| Adenosine Deaminase | Tetrahedral deamination intermediate | Hydrated purine mimic | 1,6-Dihydropurine riboside (Kᵢ = 10⁻⁸ M) [7] |
Quantum mechanical/molecular mechanical (QM/MM) analyses indicate that ideal MTase inhibitors should exhibit bond lengths 15-20% longer than ground-state SAM but shorter than the dissociated state. The compound’s propyl linker (C–C bond: 1.54 Å) provides intermediate geometry between SAM’s C–S bond (1.82 Å) and the transition state (estimated ~2.1 Å). This "strained intermediate" topology underpins its theoretical potential as a multi-target transition state analog [2] [6].
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